One area of research exploring 1-(4-Pyridyl)piperazine is its use as a precursor for the synthesis of Nocathiacin I analogs. Nocathiacins are a class of natural products exhibiting potent antibacterial activity. Studies have shown that incorporating the 1-(4-Pyridyl)piperazine moiety into the structure of Nocathiacin I analogs can lead to new derivatives with improved antibacterial properties [].
Beyond antibacterial agents, 1-(4-Pyridyl)piperazine serves as a building block for the synthesis of diverse bioactive molecules with potential applications in various therapeutic areas. Examples include:
1-(4-Pyridyl)piperazine is an organic compound with the molecular formula C₉H₁₃N₃. It features a piperazine ring substituted with a pyridine moiety at the 1-position. This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and biological activities. The compound appears as a white to off-white crystalline solid and has a molar mass of approximately 163.22 g/mol .
1-(4-Pyridyl)piperazine exhibits significant biological activities, notably:
The synthesis of 1-(4-Pyridyl)piperazine can be achieved through several methods:
1-(4-Pyridyl)piperazine is utilized in various fields:
Studies have shown that 1-(4-Pyridyl)piperazine interacts with various biological targets:
1-(4-Pyridyl)piperazine shares structural similarities with other piperazine derivatives. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(3-Pyridyl)piperazine | Similar piperazine structure with a different pyridine substitution | Potentially different receptor affinity |
1-(2-Pyridyl)piperazine | Contains a pyridine ring at the 2-position | May exhibit distinct pharmacological profiles |
Piperazine | Basic structure without any aromatic substitution | Lacks specific biological activities found in substituted derivatives |
The uniqueness of 1-(4-Pyridyl)piperazine lies in its specific interaction profile with receptors and enzymes, which may differ significantly from those of its analogs. This specificity enhances its potential as a therapeutic agent in treating various disorders .
1-(4-Pyridyl)piperazine (C₉H₁₃N₃) is characterized by a piperazine ring with a pyridyl group attached at the 4-position. This arrangement gives the molecule unique chemical properties and reactivity patterns that are highly valued in synthetic chemistry.
The physical properties of 1-(4-Pyridyl)piperazine make it particularly useful in laboratory settings and industrial applications. The compound exists as a white to light yellow crystalline powder or solid at room temperature.
Table 1: Physical Properties of 1-(4-Pyridyl)piperazine
The compound shows good solubility in organic solvents like methanol and is also soluble in water, making it versatile for various reaction conditions and formulations.
1-(4-Pyridyl)piperazine possesses significant reactivity due to its nitrogen-rich structure. The piperazine ring contains a secondary amine nitrogen that can participate in various chemical reactions, while the pyridyl nitrogen provides additional sites for coordination and hydrogen bonding.
Key chemical features include:
Early routes exploit the enhanced reactivity of 4-halopyridines toward secondary amine nucleophiles. Typical conditions employ 4-chloropyridine or its 1-ium chloride salt with excess piperazine under polar aprotic solvents at 100–140 °C. Representative data are collated in Table 1.
Entry | Electrophile | Base/Solvent (temp, h) | Isolated yield | Reference |
---|---|---|---|---|
1 | 4-Chloropyridin-1-ium Cl | K₂CO₃ / DMF (120 °C, 16 h) | 72% | |
2 | 4-Chloropyridine | Piperazine (neat, 140 °C, 8 h) | 45% | |
3 | 4-Chloropyridine | Cs₂CO₃ / NMP (130 °C, 10 h) | 64% |
Oxidising the ring nitrogen boosts ring electrophilicity; subsequent reaction with piperazine proceeds at ≤25 °C and avoids harsh bases. After substitution, reductive deoxygenation with PCl₃ or Zn restores the pyridine core, giving overall yields of 60–70%.
Coupling of 4-bromopyridine (or –Cl activated in situ) with piperazine under Pd/phosphine catalysis affords the target in near-quantitative yields within minutes. Critical variables are summarised in Table 2.
Ligand / Pd source | Base | Solvent | Time | Yield | driftnote | Reference |
---|---|---|---|---|---|---|
P(2-furyl)₃ / Pd₂(dba)₃ (1%) | NaOtBu | Toluene | 5 min | 96% | microwave, 150 °C | |
XPhos / Pd(OAc)₂ (3%) | K₃PO₄ | Dioxane | 30 min | 92% | 110 °C |
The method tolerates aryl bromides bearing electron-withdrawing or -donating groups, enabling one-pot synthesis of substituted analogues.
Cost-effective copper systems mediate coupling of 4-chloropyridin-1-ium chloride with piperazine. Kore and Pazdera reported a recyclable Cu(I) supported on polyacrylate resin that delivers 1-(4-pyridyl)piperazine in 64% yield at 100 °C in ethanol/water, with turnover numbers >23 (Table 3).
Catalyst (mol % Cu) | Base | Solvent | Temp | Yield | Reference |
---|---|---|---|---|---|
Cu(I)/polyacrylate (4%) | K₂CO₃ | EtOH/H₂O | 100 °C | 64% | |
CuI / L-proline (10%) | Cs₂CO₃ | DMSO | 120 °C | 58% |
Ligand-free variants using Cs₂CO₃ in DMSO reach >70% conversion but require 18 h.
Pospelov and Sukhorukov described catalytic hydrogenolysis of bis-oxime precursors to access 2-substituted piperazines in 50–80% yield; incorporating 4-pyridyl substituents furnishes the target scaffold while controlling cis-stereochemistry.
Tarifa and co-workers achieved atom-economic assembly of C-substituted piperazines from 4-pyridyl imines and N-oxides under [IrCl(cod)(PPh₃)] catalysis at 60 °C, generating 1-(4-pyridyl)piperazine derivatives in 82–88% yield and single diastereomeric form.
Route | Catalyst / Reagent Intensity | Typical Yield | Key Advantages | Main Limitations |
---|---|---|---|---|
SNAr (halide) | None / strong base | 45–75% | Low cost; simple glassware | High temperature; competing dibenzylation |
N-Oxide SNAr | Mild; reductive work-up | 60–70% | Room-temperature substitution | Additional oxidation/reduction steps |
Pd Buchwald–Hartwig | 0.5–3% Pd | 90-99% | Minute-scale reactions; broad scope | Precious metal; phosphine ligands |
Cu Ullmann | 2–10% Cu | 55–65% | Economical; heterogeneous recycle | Longer reaction times |
Reductive cyclization | Pd or Ir (1–5%) | 70-88% | Builds densely functionalised cores | Multistep precursor synthesis |
Life-cycle assessments rate supported Cu(I) systems and solvent-free Pd microwave protocols as the greenest options due to catalyst recyclability and reduced energy input.
Corrosive